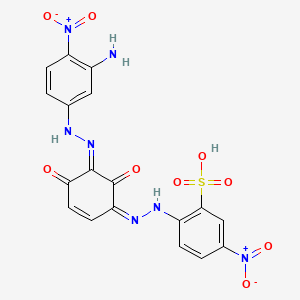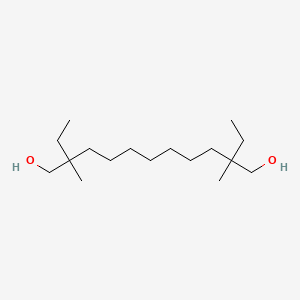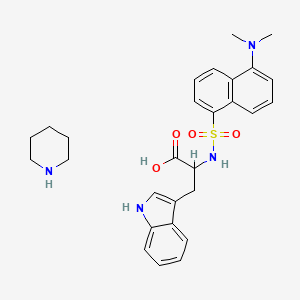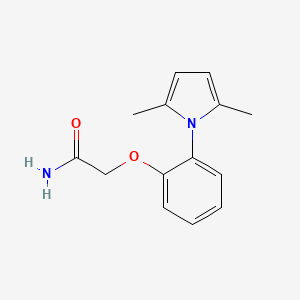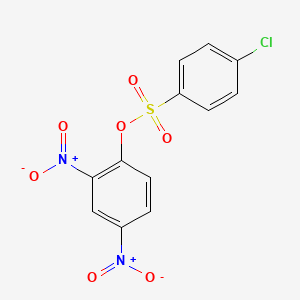
4-Methyl-3-decen-5-ol, (3E)-(R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-decen-5-ol, (3E)-®-: is an organic compound with the molecular formula C₁₁H₂₂O . It is a chiral alcohol with a double bond in the E-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-decen-5-ol, (3E)-®- can be achieved through a Grignard reaction. The process involves the following steps:
Preparation of Grignard Reagent: Magnesium (2.4 g) is reacted with n-amyl bromide (15 g) in 50 mL of absolute ether under a nitrogen atmosphere. The reaction mixture is stirred and maintained at reflux temperature.
Addition of Aldehyde: After the Grignard reagent is prepared, 2-methyl-2-pentenal (7.85 g) in 20 mL of absolute ether is added dropwise to the reaction mixture at 10°C. The mixture is then stirred at room temperature for 12 hours.
Workup: The reaction mixture is decomposed with saturated ammonium chloride solution and ice. The ethereal solution is washed with saturated sodium chloride solution and dried.
Industrial Production Methods: Industrial production of 4-Methyl-3-decen-5-ol typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Methyl-3-decen-5-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-Methyl-3-decen-5-one.
Reduction: Formation of 4-Methyl-3-decanol.
Substitution: Formation of 4-Methyl-3-decen-5-chloride or 4-Methyl-3-decen-5-bromide.
Applications De Recherche Scientifique
Chemistry: 4-Methyl-3-decen-5-ol is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of stereochemistry and reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of chiral alcohols on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: 4-Methyl-3-decen-5-ol is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also used as a solvent and in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-decen-5-ol involves its interaction with specific molecular targets. As a chiral alcohol, it can interact with enzymes and receptors in a stereospecific manner. The compound can undergo oxidation and reduction reactions, which are catalyzed by enzymes in biological systems. These reactions can lead to the formation of active metabolites that exert various effects on cellular pathways.
Comparaison Avec Des Composés Similaires
3-Decen-5-ol: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-3-decen-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-3-decanol: Saturated analog of 4-Methyl-3-decen-5-ol.
Uniqueness: 4-Methyl-3-decen-5-ol, (3E)-®- is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of features makes it a valuable compound in stereochemical studies and in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
862009-99-2 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(E,5R)-4-methyldec-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m1/s1 |
Clé InChI |
WSTQLNQRVZNEDV-RJCSOLBVSA-N |
SMILES isomérique |
CCCCC[C@H](/C(=C/CC)/C)O |
SMILES canonique |
CCCCCC(C(=CCC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


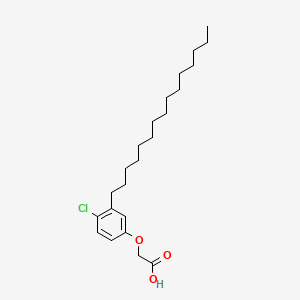



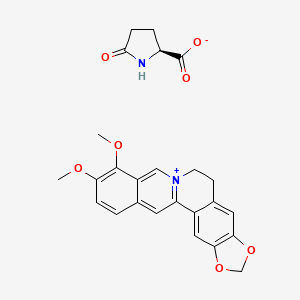
![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)

